3-Pyrroline
Overview
Description
Synthetic Routes and Reaction Conditions:
From (Z)-1,4-dichloro-2-butene: 3-Pyrroline can be synthesized from (Z)-1,4-dichloro-2-butene through a three-step process involving the Delépine Reaction for monoamination, followed by ring-closing reactions.
Ring-Closing Metathesis: Another method involves the use of Grubbs’ second-generation ruthenium catalyst to catalyze ring-closing metathesis reactions in aqueous medium.
Asymmetric Intermolecular Heck Reaction: This method couples cyclic olefins with aryl and vinyl bromides in high enantioselectivity.
Gold-Ligand Cooperative Catalysis: This transforms propargylic sulfonamides into chiral 3-pyrrolines with excellent diastereoselectivities.
Industrial Production Methods:
Delépine Reaction: This method is used industrially due to its high yield and efficiency in producing this compound from (Z)-1,4-dichloro-2-butene.
Ring-Closing Metathesis: This method is also employed in industrial settings due to its ability to produce high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form pyrrolidine, a fully saturated analog.
Substitution: this compound can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as pyrroline N-oxide.
Reduction: Pyrrolidine.
Substitution: N-substituted pyrrolines.
Chemistry:
Building Block: this compound is used as a building block in the synthesis of various heterocyclic compounds.
Catalysis: It is used in catalytic reactions to produce chiral compounds.
Biology:
Biomolecule Synthesis: It is involved in the synthesis of biologically active molecules, including natural products and pharmaceuticals.
Medicine:
Drug Development: this compound derivatives are explored for their potential as therapeutic agents, including renin inhibitors and vasodilators.
Industry:
Materials Science: It is used in the development of new materials with unique properties.
Mechanism of Action
Target of Action
3-Pyrroline, also known as 2,5-Dihydro-1H-pyrrole, is a heterocyclic compound that plays a significant role in a variety of bioactive natural compounds It’s worth noting that its derivatives have been found to possess a broad spectrum of pharmacological activities, suggesting that it may interact with multiple targets within the body .
Mode of Action
Its derivatives have been synthesized and tested for various activities, such as antioxidant activity . These activities suggest that this compound and its derivatives may interact with their targets, leading to changes at the molecular and cellular levels.
Biochemical Pathways
This compound plays a crucial role in proline metabolism, which is a major network of nitrogen-metabolizing pathways in plants . The cycling of proline and Δ1-pyrroline-5-carboxylate impacts cellular growth and death pathways by maintaining redox homeostasis between the cytosol and mitochondria .
Pharmacokinetics
The pharmacokinetics of its derivatives, such as methyl pyrrolidone, have been investigated .
Result of Action
The result of this compound’s action can be inferred from the effects observed in its derivatives. For instance, one of the synthesized derivatives of this compound, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, has been identified as a promising radical scavenger . This suggests that this compound and its derivatives may have significant antioxidant activity.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound derivatives has been carried out in different solvents, indicating that the reaction environment can influence the yield and properties of the resulting compounds .
Biochemical Analysis
Biochemical Properties
3-Pyrroline is involved in several biochemical reactions, primarily through its role in proline metabolism. It interacts with enzymes such as pyrroline-5-carboxylate reductase (PYCR), which catalyzes the conversion of pyrroline-5-carboxylate (P5C) to proline . This interaction is crucial for maintaining cellular redox homeostasis and supporting protein synthesis. Additionally, this compound has been shown to interact with proline dehydrogenase (PRODH), which catalyzes the oxidation of proline to P5C, linking it to the proline cycle . These interactions highlight the importance of this compound in regulating proline levels and influencing various metabolic pathways.
Cellular Effects
This compound has notable effects on cellular processes, particularly in cancer cells. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the enzyme PYCR, which interacts with this compound, is upregulated in various cancers and promotes tumor growth by regulating cell cycle and redox homeostasis . This compound also affects mitochondrial function, contributing to the metabolic reprogramming observed in cancer cells . Furthermore, this compound’s role in proline metabolism impacts collagen synthesis and cellular responses to oxidative stress, thereby influencing cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with key enzymes involved in proline metabolism. PYCR catalyzes the reduction of P5C to proline using NAD(P)H as a cofactor, while PRODH catalyzes the oxidation of proline to P5C . These reactions are essential for maintaining the balance between proline synthesis and degradation. Additionally, this compound has been shown to possess antioxidant properties, which may contribute to its ability to scavenge reactive oxygen species and protect cells from oxidative damage . These molecular interactions underscore the compound’s role in cellular homeostasis and stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, particularly in cancer cells where it influences cell proliferation and survival . These findings highlight the importance of controlling experimental conditions to ensure the accuracy and reproducibility of results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can enhance cellular function and promote growth, particularly in models of proline deficiency . High doses of this compound may lead to toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects underscore the need for careful consideration of dosing regimens in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in the proline metabolic pathway, where it serves as an intermediate in the conversion of glutamate to proline. The enzyme pyrroline-5-carboxylate reductase (PYCR) catalyzes the reduction of pyrroline-5-carboxylate (P5C) to proline, while proline dehydrogenase (PRODH) catalyzes the oxidation of proline to P5C . These reactions are crucial for maintaining cellular redox balance and supporting protein synthesis. Additionally, this compound’s involvement in proline metabolism impacts other metabolic pathways, including the synthesis of collagen and the regulation of oxidative stress responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These transport processes are essential for ensuring the proper localization and accumulation of this compound in target tissues. Additionally, the distribution of this compound within cells can influence its activity and function, particularly in tissues with high metabolic demands .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it participates in proline metabolism. The enzyme pyrroline-5-carboxylate reductase (PYCR), which interacts with this compound, is localized in the mitochondrial matrix . This localization is critical for the efficient conversion of pyrroline-5-carboxylate (P5C) to proline and for maintaining mitochondrial function. Additionally, this compound’s presence in the mitochondria allows it to influence cellular responses to oxidative stress and support energy production .
Comparison with Similar Compounds
Pyrrole: An aromatic analog with two double bonds.
Pyrrolidine: A fully saturated analog without double bonds.
2-Pyrroline: A structural isomer with the double bond in a different position.
Uniqueness: 3-Pyrroline is unique due to its specific double bond position, which imparts distinct reactivity and properties compared to its analogs. Its ability to participate in a wide range of chemical reactions and its role as a versatile intermediate make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2,5-dihydro-1H-pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N/c1-2-4-5-3-1/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQIKJMSUIMUDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059380 | |
Record name | 1H-Pyrrole, 2,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109-96-6 | |
Record name | 3-Pyrroline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Pyrroline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyrroline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89295 | |
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Record name | 1H-Pyrrole, 2,5-dihydro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1H-Pyrrole, 2,5-dihydro- | |
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Record name | 3-pyrroline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.386 | |
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Record name | 3-PYRROLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0KYF81SDY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-pyrroline?
A: this compound has the molecular formula C4H7N and a molecular weight of 69.11 g/mol. []
Q2: What spectroscopic data is available for this compound?
A: The infrared spectrum of gaseous this compound has been reported, including identification of overtone progressions for olefinic C–H, aliphatic C–H, and N–H stretches. [] NMR data, including 1H NMR, 13C NMR, HSQC, and HMBC, have been used to confirm the structure of various this compound derivatives. [, ]
Q3: How can 3-pyrrolines be synthesized?
A3: Numerous synthetic strategies exist, including:
- From α-aminoallenes: Silver- or gold(III) chloride-catalyzed cycloisomerization of α-aminoallenes provides efficient access to 3-pyrrolines. [, ] Potassium carbonate can also promote this transformation without the need for transition metals. []
- From propargyl sulfonamides: Copper bromide catalyzes a domino homologation and cycloisomerization of propargyl sulfonamides to yield 2-substituted and 2,5-disubstituted 3-pyrrolines. []
- From allenyl sulfones and sulfides: Reactions with electron-deficient imines can yield regioisomeric 3-pyrrolines, with allenyl sulfones leading to products with a rearranged sulfonyl group. []
- From N-sulfinyl 2-aryl-2-vinylaziridines: These aziridines spontaneously rearrange to 3-pyrrolines via a 1,3-dipolar intermediate. []
- From hydrazones: 1,2-Addition of lithiated methoxyallene to hydrazones, followed by in situ cyclization, can lead to N-amino 3-pyrrolines. []
- Asymmetric [3+2] Annulation: Lithium diisopropylamide mediated reaction of ethyl 4-bromocrotonate and Ellman imines yields enantiopure this compound products. []
Q4: What are some key reactions of 3-pyrrolines?
A4: 3-Pyrrolines are versatile synthetic intermediates:
- Oxidation: They can be oxidized to pyrroles. [, ]
- Reduction: They can be reduced to pyrrolidines. [, ]
- Alkylation: Base-catalyzed alkylation at the 2-position allows for further functionalization. []
- Transformation to other heterocycles: 3-Pyrrolines can be converted to pyrrolidine-2,3-diones by reacting with aliphatic amines. [, ] N-Amino 3-pyrrolines can be transformed into 1H-3-pyrrolines and 3-amino or 3-alkoxypyrroles. []
Q5: Do 3-pyrrolines exhibit catalytic activity?
A: While 3-pyrrolines themselves haven't been extensively studied as catalysts, they are involved in catalytic cycles. For example, a light-driven aza-Wacker cyclization utilizes a partially disulfide-assisted selenium-π-acid multicatalytic system, where the disulfide co-catalyst plays a dual role, acting as an electron hole shuttle and accelerating the elimination of selenium from an intermediate, leading to this compound formation. []
Q6: How stable are 3-pyrrolines?
A: The stability of 3-pyrrolines can vary depending on the substituents and conditions. Generally, they are more reactive than their saturated counterparts, pyrrolidines. For example, in palladium-catalyzed methoxycarbonylation reactions, N-tosyl-3-pyrroline shows lower reactivity than mono-substituted alkenes, undergoing competitive isomerization. []
Q7: Have computational methods been used to study 3-pyrrolines?
A7: Yes, computational studies have provided valuable insights:
- Mechanism of formation: DFT calculations have been used to investigate the mechanism of this compound formation, including 5-endo-trig cyclization pathways. []
- Tautomerism: Computational studies helped explain the tautomeric behavior of 3-hydroxy-3-pyrroline-2-one derivatives. []
- Reaction pathways: DFT calculations have been employed to study the reaction pathways of this compound-2-one derivatives with amines, predicting the formation of pyrrolidine-2,3-diones. []
- Singlet and Triplet Nitrene Reactions: Computational studies at the B3LYP/6-311++G(d,p) and M06-2X/6-311++G(d,p) levels explored the reactions of singlet and triplet trifluoromethanesulfonylnitrenes with butadienes, leading to this compound derivatives. []
Q8: How do structural modifications affect the biological activity of this compound derivatives?
A8:
- Amine oxidase activity: 3-Pyrrolines and 3-aryl-3-pyrrolines have been shown to inactivate copper-containing quinone-dependent amine oxidases, with the potency varying depending on the aryl substituent. [] Interestingly, the same compounds act as substrates for flavin-dependent amine oxidases. []
- Antiarrhythmic activity: N-(ω-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamides exhibit antiarrhythmic activity, with some derivatives showing higher activity and better therapeutic index than quinidine. []
- Antioxidant activity: The antioxidant activity of 3-hydroxy-3-pyrroline-2-one derivatives was assessed using the DPPH assay. Computational studies further supported the radical scavenging potential of certain derivatives, particularly towards hydroxyl radicals. []
Q9: How do 3-pyrrolines interact with surfaces?
A: this compound exhibits diverse surface interactions. On Si(001)-(2 × 1) surfaces, it can bond through its nitrogen atom with N–H bond cleavage or via a [2 + 2] cycloaddition across the C=C bond. []
Q10: Are there any known applications of 3-pyrrolines in the context of prostaglandins?
A: Research has explored the use of N-acylated 3-pyrrolines in the synthesis of 12-azaprostaglandin congeners. Base-catalyzed alkylation at the 2-position followed by further manipulations allows for the construction of the prostanoid framework. []
Q11: Have any this compound derivatives been investigated for antitumor activity?
A: Yes, this compound N-oxide bis(carbamate) derivatives have shown promise as antitumor agents, with 2,3-bis[[(N-methylcarbamoyl)oxy]methyl]-3-pyrroline 1-oxide demonstrating significant activity in the murine P388 lymphocytic leukemia model, surpassing the potency of indicine N-oxide. []
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